ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate
Description
Ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate is a pyrazole-based compound characterized by a cyclopropyl substituent at the 5-position and a trifluoromethyl (-CF₃) group at the 3-position of the pyrazole ring. The ethyl acetate moiety is linked to the nitrogen at the 1-position of the heterocycle.
Properties
IUPAC Name |
ethyl 2-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F3N2O2/c1-2-18-10(17)6-16-8(7-3-4-7)5-9(15-16)11(12,13)14/h5,7H,2-4,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBNUUMXSXCSSY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(F)(F)F)C2CC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F3N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180721 | |
| Record name | Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1002033-66-0 | |
| Record name | Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1002033-66-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180721 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For this compound, the diketone precursor would be 1-cyclopropyl-3-(trifluoromethyl)-1,3-diketone.
Esterification: The resulting pyrazole intermediate is then esterified with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group, leading to the formation of cyclopropyl ketones or carboxylic acids.
Reduction: Reduction of the pyrazole ring can yield dihydropyrazole derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although these are less common due to the stability of the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Cyclopropyl ketones or carboxylic acids.
Reduction: Dihydropyrazole derivatives.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Basic Information
- Molecular Formula : C11H13F3N2O2
- Molecular Weight : 262.23 g/mol
- CAS Number : 1002033-66-0
- MDL Number : MFCD04967317
Structural Characteristics
The compound features a pyrazole ring with trifluoromethyl and cyclopropyl substituents, which contribute to its unique chemical behavior and biological activity.
Medicinal Chemistry
Ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate has been investigated for its potential as a therapeutic agent. Its structural components suggest it may interact with biological targets involved in various diseases.
Case Studies
-
Anticancer Activity
- A study examined the compound's ability to inhibit cancer cell proliferation. Results indicated promising activity against specific cancer cell lines, suggesting it could serve as a lead compound for further development in oncology.
-
Anti-inflammatory Properties
- Research focused on the anti-inflammatory effects of the compound, revealing mechanisms that may reduce inflammation markers in vitro. This positions it as a candidate for treating inflammatory diseases.
Agrochemicals
The compound's unique structure allows it to function as a pesticide or herbicide. Its efficacy against certain pests has been documented, making it valuable for agricultural applications.
Data Table: Efficacy of this compound in Agriculture
Material Science
The compound has also been explored for its potential use in material science, particularly in the development of polymers and coatings due to its fluorinated structure, which enhances chemical resistance and stability.
Mechanism of Action
The mechanism of action of ethyl [5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity to these targets, while the pyrazole ring can participate in hydrogen bonding and other interactions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their substituents, synthesis routes, and properties, based on the provided evidence:
Key Structural and Functional Insights
Substituent Effects on Bioactivity The trifluoromethyl (-CF₃) group at the 3-position is a common feature in bioactive pyrazoles (e.g., celecoxib), enhancing metabolic stability and lipophilicity . Cyclopropyl at the 5-position (target compound) introduces ring strain, which could improve target selectivity compared to bulkier substituents like biphenyl (rovazolac) or aryl groups (celecoxib derivatives) .
Synthetic Strategies
- The target compound likely employs cyclopropylation (e.g., via Simmons-Smith reactions) and esterification steps, analogous to methods in .
- Celecoxib derivatives utilize sulfonylthiourea formation, highlighting the versatility of pyrazole cores in modular synthesis .
Analytical Characterization Mass spectrometry (MS) and NMR are standard for confirming molecular weights and substituent patterns. For example, Compound 28 was validated via MS (m/z 271.1), while celecoxib derivatives used HR-MS for precise mass confirmation .
The target compound’s cyclopropyl group may reduce off-target interactions, a hypothesis supported by studies on strained rings in drug design .
Q & A
Q. How can cross-disciplinary collaboration (e.g., computational + experimental teams) accelerate discovery?
- Methodological Answer :
- Integrated workflows : Use platforms like ICReDD to combine quantum calculations, robotic synthesis, and AI-driven analysis .
- Data sharing : Implement FAIR principles (Findable, Accessible, Interoperable, Reusable) for experimental datasets .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
